3,4,5-Trichloroveratrole
Description
Contextualization of Chlorinated Organic Compounds in Aquatic Ecosystems
Chlorinated organic compounds, a broad class of chemicals characterized by carbon-chlorine bonds, represent a significant category of environmental contaminants found in aquatic ecosystems worldwide. humboldt.eduiwaponline.com These substances are often introduced into the environment through industrial activities, such as the manufacturing of pesticides, solvents, and as by-products from processes like the chlorine-based bleaching of wood pulp. humboldt.eduwur.nlcanada.ca
A defining feature of many chlorinated organic compounds is their molecular stability, imparted by the strong covalent bonds between carbon and chlorine atoms. wur.nl This stability leads to environmental persistence, meaning they resist degradation and can remain in ecosystems for extended periods. wur.nlmdpi.com Furthermore, many of these compounds are hydrophobic and lipophilic, meaning they have a low affinity for water and a high affinity for fats and oils. This property drives their tendency to partition from the water column into sediments and to accumulate in the fatty tissues of aquatic organisms—a process known as bioaccumulation. wur.nl As these compounds are transferred up the food chain from prey to predator, their concentrations can increase at successively higher trophic levels, a phenomenon called biomagnification. wur.nl
The presence of persistent organochlorines, such as polychlorinated biphenyls (PCBs) and various chlorinated phenols, in freshwater and marine environments has been a subject of extensive scientific and regulatory scrutiny. iwaponline.comwur.nl Their ability to be transported over long distances via atmospheric and oceanic currents contributes to their ubiquitous distribution, even in remote regions far from their original sources. iwaponline.com The study of specific compounds within this large family is crucial for understanding their unique sources, environmental fate, and the specific risks they may pose.
Genesis of 3,4,5-Trichloroveratrole as an Environmental Contaminant
This compound emerges as an environmental contaminant not from direct industrial production, but primarily as a microbial transformation product of other chlorinated compounds. nih.govnih.gov Its origins are strongly linked to the effluent discharged from pulp and paper mills that use chlorine-based bleaching processes. alberta.caasm.orgvliz.be
The bleaching of wood pulp with chlorine generates a complex mixture of low- and high-molecular-weight chlorinated organic substances, which are released into receiving waters. canada.caasm.org Among these are chlorinated phenols, guaiacols, and catechols, which are precursors to this compound. alberta.ca
The primary formation pathway is the biological O-methylation of chlorinated guaiacols by bacteria in the aquatic environment. nih.govnih.gov Specifically, aerobic bacteria, such as those from the genus Arthrobacter, can metabolize 3,4,5-trichloroguaiacol (B1221916) and 4,5,6-trichloroguaiacol (B1196951), adding a methyl group to a hydroxyl group to form this compound. nih.govasm.orgasm.org This biotransformation is a critical step in the environmental fate of pulp mill pollutants, converting more polar phenolic compounds into less polar, more lipophilic veratroles. nih.govnih.gov
Research has demonstrated this process in both laboratory and field settings. Studies using sediment samples have shown that 4,5,6-trichloroguaiacol can be converted to this compound. asm.orgasm.org This biological methylation has significant environmental implications, as the resulting this compound is more prone to bioaccumulation than its precursors. cdnsciencepub.com Consequently, it has been detected in water and fish in rivers receiving bleached kraft pulp mill effluent. alberta.cacdnsciencepub.com For example, concentrations of this compound in fish from localities exposed to bleachery effluent have been found to range from 5 to 150 µg/kg in liver fat. cdnsciencepub.com
Under anaerobic (oxygen-free) conditions, such as those found in deeper sediments, the reverse process—de-O-methylation—can occur, converting this compound back to its corresponding chloroguaiacol and eventually to chlorocatechols. asm.orgnih.gov This highlights the complex cycle these compounds undergo, influenced by environmental factors like oxygen levels. asm.org
Table 1: Microbial Transformation Leading to this compound This table outlines the key precursor compounds originating from pulp mill effluent and their transformation into this compound.
| Precursor Compound | Transformation Process | Resulting Product | Reference |
| 3,4,5-Trichloroguaiacol | Bacterial O-methylation | This compound | nih.govnih.gov |
| 4,5,6-Trichloroguaiacol | Bacterial O-methylation | This compound | asm.org |
| High-molecular-weight chlorinated lignin (B12514952) | Bacterial metabolism | Isomeric Trichloroveratroles | nih.govasm.org |
Table 2: Environmental Detection of this compound This table provides examples of concentrations of this compound measured in environmental samples downstream from a bleached kraft pulp mill.
| Sample Matrix | Location | Average Concentration | Reference |
| River Water | Athabasca River, Canada | 7 ng/L | alberta.ca |
| Fish (Liver Fat) | Unspecified, near bleachery | 5 - 150 µg/kg | cdnsciencepub.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trichloro-4,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNITLPENCJQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168343 | |
| Record name | Benzene, 1,2,3-trichloro-4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-29-3 | |
| Record name | 3,4,5-Trichloroveratrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3-trichloro-4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-TRICHLOROVERATROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SN98B8992 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Origins and Environmental Prevalence of 3,4,5 Trichloroveratrole
Role of Chlorinated Lignin (B12514952) Degradation
The bleaching of wood pulp with molecular chlorine or chlorine-containing compounds is designed to remove residual lignin, a complex polymer that imparts a brown color to the pulp. This process, however, leads to the chlorination of lignin, creating a variety of chlorinated phenolic compounds. While some research suggests that 3,4,5-TCV could be a direct product of lignin chlorination, it is more commonly believed to be a result of the biological transformation of other chlorinated compounds present in the effluent. alberta.ca The degradation of lignin by agents like chlorine dioxide can lead to the formation of various smaller fragments, which can then undergo further reactions. nih.gov
Bacterial O-Methylation of Chloroguaiacols and Chlorophenols
A significant pathway for the formation of 3,4,5-trichloroveratrole in the environment is the bacterial O-methylation of chlorinated guaiacols and phenols. alberta.canih.govnih.govdcchemicals.com Effluents from pulp mills are rich in compounds such as 3,4,5-trichloroguaiacol (B1221916) and other chlorinated phenolics. oup.comcanada.ca Certain strains of bacteria, including those from the genera Pseudomonas and Acinetobacter, possess the ability to methylate these precursors. cdnsciencepub.com
Biogeochemical Transformations and Environmental Fate of 3,4,5 Trichloroveratrole
Microbial Biotransformation Pathways
The transformation of 3,4,5-trichloroveratrole in the environment is a tale of two opposing microbial processes: its formation under aerobic conditions and its breakdown in anaerobic settings. These pathways are mediated by distinct groups of microorganisms that have adapted to metabolize or detoxify chlorinated aromatic compounds.
O-Methylation Processes: Environmental Synthesis from Precursors
This compound is not typically a primary industrial pollutant but is rather synthesized in the environment through the microbial O-methylation of chlorinated phenolic precursors. This process is a crucial step in the environmental fate of compounds discharged from pulp and paper mills.
Under aerobic conditions, particularly in sediments, microorganisms mediate the methylation of chloroguaiacols to produce chloroveratroles. researchgate.net Specifically, this compound is formed from the methylation of 4,5,6-trichloroguaiacol (B1196951). researchgate.netasm.org Studies have shown this conversion occurs in sediment samples, with observed yields of approximately 25%. researchgate.netasm.org This biological transformation is significant as it converts more polar chloroguaiacols into more lipophilic and potentially more bioaccumulative chloroveratroles.
The methylation of 3,4,5-trichloroguaiacol (B1221916) can also lead to the formation of this compound. epa.gov However, research indicates that the methylation of 4,5,6-trichloroguaiacol is a more facile route compared to that of 3,4,5-trichloroguaiacol, which may be due to steric hindrance from the chlorine substitution pattern.
De-O-Methylation: Anaerobic Degradation Mechanisms
In the absence of oxygen, a different set of microbial processes takes over, leading to the degradation of this compound. Anaerobic de-O-methylation is the primary mechanism by which this compound is broken down, initiating a pathway that can ultimately lead to less harmful substances. This degradation is carried out by stable consortia of anaerobic bacteria found in environments like sediments. researchgate.netnih.gov
The anaerobic degradation of polymethoxylated compounds like this compound proceeds in a stepwise fashion. researchgate.netnih.gov Microbial consortia sequentially remove the methyl groups from the aromatic ring. For this compound, the process involves an initial, exclusive de-O-methylation to form an isomeric trichloroguaiacol, which is then subject to a second de-O-methylation step. researchgate.net This sequential removal is a characteristic feature of the anaerobic metabolism of polymethoxy chlorinated aromatics. researchgate.netnih.gov
The relative rates of mono-de-O-methylation for various related compounds have been studied, revealing that the transformation of this compound occurs at a rate comparable to that of 3,4,5-trichloroguaiacol and tetrachloroveratrole. researchgate.netnih.gov
Table 1: Relative Rates of Anaerobic Mono-de-O-methylation
| Compound | Relative Rate of De-O-methylation |
|---|---|
| 4,5,6-Trichloroguaiacol | > |
| 3,4,5-Trichloroguaiacol | ≈ |
| This compound | ≈ |
| Tetrachloroveratrole | ≈ |
This table illustrates the comparative speed of the initial de-O-methylation step for various chlorinated aromatic compounds by anaerobic bacterial consortia. Data sourced from findings where rates were observed to be concomitant with the degradation of growth substrates. researchgate.netnih.gov
The sequential de-O-methylation of this compound culminates in the formation of a key intermediate: 3,4,5-trichlorocatechol (B154951). researchgate.net This chlorocatechol is the product of the two successive de-O-methylation steps. researchgate.net
These resulting chlorocatechols, including 3,4,5-trichlorocatechol, are relatively stable under anaerobic conditions and may persist until the primary growth substrates for the microbial consortia are depleted. researchgate.netnih.gov Once the growth substrates are exhausted, further transformations such as selective dechlorination of the catechol ring can occur, for instance, the conversion of 3,4,5-trichlorocatechol to 3,5-dichlorocatechol. researchgate.net
Table 2: Anaerobic Biotransformation Pathway of this compound
| Step | Substrate | Process | Product |
|---|---|---|---|
| 1 | This compound | First De-O-methylation | 4,5,6-Trichloroguaiacol |
| 2 | 4,5,6-Trichloroguaiacol | Second De-O-methylation | 3,4,5-Trichlorocatechol |
This table outlines the sequential degradation pathway of this compound under anaerobic conditions as mediated by bacterial consortia. researchgate.net
Role of Specific Bacterial Consortia and Isolated Strains
The biotransformations of this compound are mediated by specific microorganisms, though in many cases, stable mixed communities are more effective than isolated strains.
For the synthesis via O-methylation, bacteria provisionally assigned to the genus Arthrobacter have been identified. epa.govasm.org Two strains, designated 1395 and 1487, were shown to metabolize various chloroguaiacols into their corresponding veratroles. asm.org These bacteria can also methylate the precursors of this compound. epa.govasm.org
The anaerobic de-O-methylation is carried out by metabolically stable consortia of anaerobic bacteria. researchgate.netnih.gov These consortia can be successfully enriched from sediment samples using specific growth substrates like 3,4,5-trimethoxybenzoate (B1228286) (TMBA), 5-chlorovanillin, or gallate. researchgate.netnih.gov While the complete composition of these consortia is complex and attempts to isolate all the individual pure strains involved have proven difficult, microscopic examination reveals mixtures of gram-positive rods, gram-negative rods, and gram-negative filaments. researchgate.net The degradation of similar methoxylated aromatic compounds has been achieved by defined mixed cultures containing species such as Acetobacterium woodii, Pelobacter acidigallici, and Desulfobacter postgatei, suggesting that bacteria with these metabolic capabilities are key players in the consortia. researchgate.net
Environmental Parameters Influencing Biotransformation Kinetics
The rate and extent of the microbial transformations of this compound are highly dependent on prevailing environmental conditions. These factors determine whether the compound is likely to be formed or degraded and how quickly these processes will occur.
The most critical parameter is the oxygen level. vliz.be
Aerobic Conditions : The presence of oxygen favors O-methylation, leading to the formation of this compound from its chloroguaiacol precursors. researchgate.net
Anaerobic Conditions : The absence of oxygen is essential for the de-O-methylation pathway, which leads to the degradation of this compound. researchgate.netresearchgate.netnih.gov This transformation has been demonstrated in laboratory settings using anaerobe chambers with a gas mixture of N₂-H₂-CO₂ (90:5:5) to ensure strict anaerobic conditions. asm.org
Other factors that influence biotransformation kinetics include:
Presence of Co-substrates : The anaerobic degradation of this compound is a co-metabolic process, meaning it occurs while the responsible microorganisms are actively growing on another primary substrate. researchgate.netnih.gov The de-O-methylation of chloroveratroles and chloroguaiacols was observed to be concomitant with the degradation of growth substrates like TMBA. researchgate.netnih.gov The availability and type of these primary substrates are therefore critical for the transformation to proceed.
pH : While specific studies on the effect of pH on this compound kinetics are limited, microbial activity in general is pH-dependent. For instance, mesocosm studies observing the fate of related compounds have used controlled pH ranges of 7.0-8.0 to simulate natural aquatic conditions. The optimal pH for the bacteria within the consortia will directly impact the rate of degradation.
Cell Density : The density of the microbial population influences O-methylation rates. Effective methylation has been observed at cell densities as low as 10⁵ cells/mL, though both the rates and yields are lower than in more dense cultures. epa.gov
Systematic examination of the influence of parameters like temperature and redox potential specifically on this compound transformation kinetics has not been extensively reported, highlighting an area for further research. vliz.be
The environmental persistence and transformation of xenobiotic compounds are of significant concern. Among these, chlorinated aromatic compounds originating from industrial processes, such as the bleaching of wood pulp, have been subject to extensive research. This compound is one such compound, a methylated derivative of trichloroguaiacol, whose fate in the environment is governed by a complex interplay of physicochemical properties and microbial activities. This article explores the key biogeochemical transformations of this compound, focusing on the influence of redox conditions, its interaction with sediment matrices, and the role of co-metabolism in its degradation.
1 Influence of Redox Conditions (Aerobic vs. Anaerobic)
The redox potential of an environment, specifically the availability of oxygen, is a critical determinant in the transformation pathway of this compound. Distinctly different reactions are observed under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, primarily mediated by microbial communities.
Under aerobic conditions , the formation of this compound through the O-methylation of its precursor, 4,5,6-trichloroguaiacol, has been observed in sediment samples. In one study, aerobic incubation of sediment led to the conversion of 4,5,6-trichloroguaiacol to this compound with a yield of approximately 25%. This biological methylation process represents a potential pathway for the in-situ generation of this compound in oxygenated aquatic environments.
Conversely, under anaerobic conditions , the primary transformation pathway for this compound is de-O-methylation. nih.gov Metabolically stable consortia of anaerobic bacteria have been shown to sequentially de-O-methylate this compound. researchgate.net This process first yields 3,4,5-trichloroguaiacol, which is then further de-O-methylated to form 3,4,5-trichlorocatechol. nih.govresearchgate.net These transformations are biologically mediated, as they are not observed in autoclaved, sterile sediment samples. nih.gov The rate of this primary de-O-methylation under anaerobic conditions is comparable to that of other related chlorinated compounds. researchgate.net This indicates that in anoxic sediments, this compound is likely to be transformed into more hydroxylated, and potentially more reactive, chlorinated catechols. nih.gov
The contrasting transformations under different redox potentials are summarized in the table below.
| Redox Condition | Primary Transformation | Precursor/Substrate | Product |
| Aerobic | O-methylation | 4,5,6-Trichloroguaiacol | This compound |
| Anaerobic | De-O-methylation | This compound | 3,4,5-Trichloroguaiacol / 3,4,5-Trichlorocatechol |
2 Sorption to Sediment Matrices and Bioavailability Considerations
The interaction of this compound with solid environmental matrices, such as sediment and suspended particles, significantly influences its transport, fate, and bioavailability. Sorption, the process of a chemical binding to a solid phase, is a key factor in the distribution of this compound in aquatic systems. nih.gov
Studies have shown that chlorinated veratroles, including this compound, are rapidly bound when added to the aqueous phase of sediment slurries. The partitioning coefficient (Kp), which describes the equilibrium distribution of a compound between sediment and water, has been determined for chloroveratroles to be in the range of 1.3 to 2.8 ml per kilogram of organic carbon. nih.gov This rapid binding suggests that a significant fraction of this compound discharged into aquatic environments will associate with the sediment phase. This is further supported by findings that for related chlorinated compounds in sediments, over 90% could not be removed by simple extraction, indicating a strong association with the sediment matrix. nih.gov
The strong sorption of this compound to sediment particles has direct implications for its bioavailability, which is the fraction of the chemical that is available for uptake by organisms. Generally, compounds that are tightly bound to sediment are less bioavailable. However, despite its sorption potential, this compound has been shown to be bioavailable to aquatic organisms. A study on zebra fish (Brachydanio rerio) determined a bioconcentration factor (BCF) of 3.5 on a logarithmic scale for this compound, indicating its potential to accumulate in aquatic life from the surrounding water. cdnsciencepub.com Furthermore, this compound has been detected in fish from areas receiving pulp mill effluents, confirming its uptake by biota in natural settings. cdnsciencepub.com
The table below presents key parameters related to the sorption and bioavailability of this compound.
| Parameter | Value | Significance |
| Partitioning Coefficient (Kp) | 1.3 - 2.8 ml/kg organic C (for chloroveratroles) | Indicates rapid and significant binding to sediment. nih.gov |
| Bioconcentration Factor (log BCF) | 3.5 (in Zebra fish) | Demonstrates potential for accumulation in aquatic organisms. cdnsciencepub.com |
3 Co-metabolism and Substrate Interactions in Microbial Degradation
The microbial degradation of this compound is often not a process from which microorganisms derive their primary energy for growth. Instead, its transformation frequently occurs through co-metabolism, where the microbe transforms the compound fortuitously while utilizing another substrate for growth and energy. researchgate.net
The anaerobic de-O-methylation of this compound to 3,4,5-trichlorocatechol is a clear example of co-metabolism. researchgate.net This transformation has been observed to occur in the presence of specific growth substrates. Stable anaerobic bacterial consortia, enriched with compounds like 3,4,5-trimethoxybenzoate (TMBA), gallate, or 5-chlorovanillin, were able to carry out the de-O-methylation of this compound, which was supplied as a co-substrate. The degradation of the primary growth substrate was concomitant with the transformation of the chloroveratrole. researchgate.net
Similarly, the aerobic formation of this compound via O-methylation can be influenced by the presence of other organic compounds. The rate of O-methylation can be significantly enhanced in the presence of a co-substrate such as succinate (B1194679) or 4-hydroxybenzoate. cdnsciencepub.com This suggests that the microbial activity leading to the formation of this compound is stimulated by the availability of easily degradable carbon sources.
These substrate interactions highlight that the environmental fate of this compound is intrinsically linked to the presence and microbial metabolism of other organic compounds in the environment. The efficiency of both its formation and degradation can be significantly modulated by the availability of suitable co-substrates that support the required microbial enzymatic activities.
The following table summarizes the role of co-substrates in the transformation of this compound.
| Transformation Pathway | Redox Condition | Co-substrates Enhancing Transformation |
| De-O-methylation | Anaerobic | 3,4,5-Trimethoxybenzoate, Gallate, 5-Chlorovanillin researchgate.net |
| O-methylation (Formation) | Aerobic | Succinate, 4-Hydroxybenzoate cdnsciencepub.com |
Bioaccumulation, Bioconcentration, and Trophic Transfer of 3,4,5 Trichloroveratrole
Mechanisms of Biotic Uptake and Accumulation
The uptake of 3,4,5-trichloroveratrole by aquatic organisms is largely governed by its physicochemical properties and the physiological characteristics of the organism. As a lipophilic, or fat-loving, compound, it has a high affinity for the fatty tissues of organisms. This property facilitates its passive diffusion from the surrounding water across biological membranes, such as the gills and skin of fish.
This compound is a neutral, non-dissociable molecule, meaning it does not ionize with changes in water pH. This characteristic enhances its bioavailability, as the un-ionized form is more readily absorbed by aquatic organisms compared to ionized compounds. The uptake of such non-dissociable compounds is often correlated with their octanol-water partition coefficient (Kow), a measure of their lipophilicity. While specific studies detailing the active transport of this compound are scarce, its chemical nature suggests that passive diffusion is the primary mechanism of its entry into aquatic biota.
This compound is often formed in the environment through the bacterial O-methylation of its precursor, 3,4,5-trichloroguaiacol (B1221916), a component of bleachery effluent from pulp and paper mills. researchgate.net This biotransformation process can occur in both aerobic and anaerobic conditions within sediments. publications.gc.ca Once taken up by organisms, this compound can be subject to metabolic processes. For instance, in zebrafish, it can be de-O-methylated back to chloroguaiacols and chlorocatechols, which are then excreted as conjugates. publications.gc.ca
Bioconcentration Factors in Aquatic Organisms (e.g., Fish)
The bioconcentration factor (BCF) is a key metric used to quantify the accumulation of a chemical in an organism from the water. It is the ratio of the chemical's concentration in the organism to its concentration in the surrounding water at a steady state. A high BCF indicates a greater potential for the chemical to accumulate in living tissues.
Studies have shown that this compound has a significant potential for bioconcentration in fish. Research on zebrafish (Brachydanio rerio) has determined a logarithmic BCF of 3.5 for this compound on a total wet weight basis, which translates to a BCF value of approximately 3162. cdnsciencepub.comdeepdyve.com Another study reported a similar BCF of around 3100 for the same species. oieau.fr In contrast, the bioconcentration of this compound in leeches was found to be considerably lower, about 75 times less than in zebrafish, which was considered puzzling given its high lipophilicity. oieau.fr
Table 1: Bioconcentration Factors (BCF) of this compound in Aquatic Organisms
| Species | BCF (log scale) | BCF (calculated) | Source(s) |
| Zebrafish (Brachydanio rerio) | 3.5 | ~3162 | cdnsciencepub.comdeepdyve.com |
| Zebrafish (Brachydanio rerio) | - | ~3100 | oieau.fr |
Evidence of Trophic Transfer and Biomagnification Potential
Trophic transfer is the movement of contaminants from one trophic level to the next through the food chain. When a contaminant's concentration increases at successively higher levels in a food web, it is known as biomagnification. The lipophilic nature of this compound suggests a potential for such a process.
Evidence for the trophic transfer of this compound has been observed in environments impacted by pulp mill effluent. A 16-month mesocosm study simulating a Baltic Sea ecosystem demonstrated the accumulation of this compound and its metabolites in the food chain. Concentrations were found to increase from algae to herbivores, then to carnivorous invertebrates, and finally to fish. This progression is a clear indication of trophic transfer and suggests a potential for biomagnification.
Consistent with its lipophilic properties, this compound has been found to accumulate in the fatty tissues of fish. The liver, being a primary site of detoxification and metabolism, often shows higher concentrations of such compounds. nih.govijcmas.com
Field studies have confirmed the presence of this compound in fish from areas receiving bleachery discharge. Specifically, concentrations ranging from 5 to 150 micrograms per kilogram (µg/kg) of liver fat have been detected in fish from these contaminated sites, while it was absent in fish from uncontaminated locations. researchgate.netcdnsciencepub.com
Table 2: Concentration of this compound in Fish Liver Fat
| Location | Concentration Range (µg/kg liver fat) | Source(s) |
| Areas with bleachery effluent | 5 - 150 | researchgate.netcdnsciencepub.com |
| Uncontaminated localities | Not detected | researchgate.netcdnsciencepub.com |
The accumulation of contaminants like this compound in the food web can have significant ecological consequences, particularly for organisms at higher trophic levels. Top predators are often more vulnerable to the effects of pollution due to their longer lifespans, larger home ranges, and increased metabolic demands. ub.edu
The transfer of contaminants through the food chain can lead to several adverse outcomes for top predators. A reduction in the quality and availability of prey can lead to decreased energy transfer efficiency, potentially resulting in predator starvation. ub.edu Furthermore, if higher trophic level organisms are particularly sensitive to a pollutant, their populations may decline, leading to a phenomenon known as "prey release," where the populations of their prey increase due to reduced predation pressure. ub.edu
Ecotoxicological Profiling and Environmental Risk Assessment of 3,4,5 Trichloroveratrole
Aquatic Ecotoxicity Assessments
Assessing the impact of 3,4,5-trichloroveratrole on aquatic life is crucial for environmental risk management. Standardized laboratory bioassays using representative species from different trophic levels are employed to determine the compound's toxicity. These assessments focus on a range of effects, from acute mortality to more subtle, chronic and sublethal impacts that can affect the long-term health and viability of aquatic populations.
Acute and Chronic Effects on Aquatic Invertebrates (e.g., Daphnia)
Aquatic invertebrates, such as the water flea Daphnia magna, are fundamental to aquatic food webs and are standard models for ecotoxicity testing. nih.gov Acute toxicity tests with Daphnia typically measure immobilization over a 48-hour period to determine the median effective concentration (EC50), which is the concentration that immobilizes 50% of the test organisms. Chronic toxicity assessments, often lasting 21 days, evaluate longer-term impacts on survival and, critically, on reproduction, measuring the total number of offspring produced. researchgate.net
Developmental and Larval Toxicity in Fish Models (e.g., Zebra Fish)
Fish early-life stage toxicity tests are particularly sensitive indicators of chemical pollution. The zebrafish (Danio rerio) is a widely used model organism due to its rapid development and transparent embryos, which allow for detailed observation of developmental processes. publications.gc.ca
Research has established the toxicity of this compound to zebrafish embryos and larvae. cdnsciencepub.comresearchgate.net Studies have determined a threshold toxic concentration of 450 µg/L for this compound. cdnsciencepub.comresearchgate.net Exceeding this concentration leads to adverse effects on the early life stages of the fish.
Furthermore, this compound has been shown to have a significant potential for bioaccumulation in fish. The bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from the water, was determined to be 3,162 for this compound in zebrafish (expressed as a logarithmic value of 3.5). cdnsciencepub.comresearchgate.netpublications.gc.ca This high BCF value indicates that the compound is readily taken up and concentrated in fish tissues to levels much higher than in the surrounding water, a characteristic that can amplify its toxic effects. The compound has been detected in the liver fat of fish from areas receiving bleachery effluent at concentrations ranging from 5 to 150 µg/kg. cdnsciencepub.comresearchgate.net
Table 1: Aquatic Toxicity of this compound in Zebra Fish (Danio rerio)
| Endpoint | Species | Value | Reference |
| Threshold Toxic Concentration | Zebra Fish (Danio rerio) | 450 µg/L | cdnsciencepub.comresearchgate.net |
| Bioconcentration Factor (BCF) | Zebra Fish (Danio rerio) | 3,162 (log BCF = 3.5) | cdnsciencepub.comresearchgate.netpublications.gc.ca |
Sublethal Ecotoxicological Endpoints (e.g., Deformations, Notochord Distortion, Reproductive Effects)
Beyond direct mortality, sublethal concentrations of chemicals can cause a variety of harmful effects that impair the health, development, and reproductive success of organisms, ultimately affecting population stability.
For this compound, significant sublethal effects have been observed in zebrafish larvae at concentrations below the acute toxic threshold. cdnsciencepub.comresearchgate.net These effects include various physical deformities such as curvature of the body and, notably, distortion of the notochord, which is a critical developmental structure that forms the basis of the spine. cdnsciencepub.comresearchgate.net
Moreover, studies on the closely related and co-occurring compound, tetrachloroveratrole, provide strong evidence for reproductive effects. When adult zebrafish were pre-exposed to tetrachloroveratrole, their offspring exhibited decreased embryo viability, a shorter median survival time for larvae, and increased sensitivity to the chemical. cdnsciencepub.comresearchgate.net These findings suggest that parental exposure to chlorinated veratroles can have significant adverse consequences for the next generation. The detection of this compound in wild fish from contaminated sites underscores the environmental relevance of these potential sublethal and reproductive impacts. cdnsciencepub.comresearchgate.net
Table 2: Observed Sublethal Effects of Chlorinated Veratroles on Zebra Fish (Danio rerio)
| Compound | Effect | Description | Reference |
| This compound | Developmental Deformations | Induces curvature of larvae and distortion of the notochord at sublethal concentrations. | cdnsciencepub.comresearchgate.net |
| Tetrachloroveratrole | Reproductive Effects (on offspring) | Parental pre-exposure leads to decreased embryo viability, lowered larval survival time, and increased sensitivity in offspring. | cdnsciencepub.comresearchgate.net |
Quantitative Structure-Activity Relationships (QSARs) in Predicting this compound Ecotoxicity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in modern toxicology to predict the biological activity, including toxicity, of chemicals based on their molecular structure. These predictive models are essential for assessing the risk of chemicals when empirical test data is limited and for prioritizing substances for further experimental testing.
Development and Application of Predictive Models
QSAR models are developed by establishing a mathematical relationship between the molecular properties of a group of chemicals and their observed toxicological effects. For chlorinated aromatic compounds like this compound, these models typically use molecular descriptors that quantify key physicochemical properties.
The most common development process involves:
Data Collection: Compiling a training set of structurally similar chemicals (e.g., various chlorinated phenols, guaiacols, and veratroles) with reliable, experimentally determined toxicity data (e.g., LC50 or EC50 values).
Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each chemical in the training set. For chlorinated aromatics, important descriptors often include:
Hydrophobicity: Represented by the octanol-water partition coefficient (log K_ow_), which predicts a chemical's tendency to bioaccumulate.
Electronic Properties: Such as the energy of the lowest unoccupied molecular orbital (E_LUMO_), which can relate to a compound's reactivity.
Topological and Steric Factors: Descriptors that describe the size, shape, and branching of the molecule.
Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to find the best correlation between a small number of significant descriptors and the toxic endpoint.
For a compound like this compound, a QSAR model developed for chlorinated aromatic compounds could be used to predict its toxicity to various aquatic organisms, filling data gaps where experimental tests have not been performed.
Limitations and Validation of QSAR Approaches
While powerful, the application of QSAR models is subject to important limitations, and their predictions are only reliable if the models have been rigorously validated.
Validation is a critical step to ensure a model is robust and predictive. Key validation techniques include:
Internal Validation: Often performed using cross-validation (e.g., leave-one-out), where the model is repeatedly re-created with one compound removed from the training set and then used to predict the activity of that removed compound. A high internal consistency (Q²) suggests the model is stable and not overly influenced by any single chemical.
External Validation: This is the most crucial test of a model's predictive power. The model, built using the training set, is used to predict the toxicity of an independent "test set" of chemicals that were not used in its development. A high correlation between predicted and observed toxicities for the test set indicates good predictive ability.
Limitations are inherent to the QSAR approach:
Applicability Domain (AD): A QSAR model can only make reliable predictions for chemicals that are structurally similar to those in its training set. The AD defines this "interpolation space." Attempting to predict the toxicity of a chemical that falls outside the AD is an extrapolation and is likely to be unreliable. For this compound, a valid model must have been trained on other multi-chlorinated aromatic ethers or phenols.
Mechanistic Ambiguity: A good statistical correlation does not always prove a causal relationship. While some descriptors have clear physical meaning (e.g., log K_ow_ for narcosis), the biological mechanism of toxicity may be more complex than the model can capture. Global models that cover multiple mechanisms of action can sometimes hide poor predictivity for specific, less common mechanisms.
Data Quality: The reliability of any QSAR model is fundamentally dependent on the quality and consistency of the experimental data used to build it.
Therefore, while QSARs are invaluable tools for environmental risk assessment, their predictions for this compound must be used with a clear understanding of the model's specific AD and the robustness of its validation.
Environmental Risk Assessment Methodologies for this compound
The environmental risk assessment of this compound, a chlorinated organic compound primarily associated with pulp and paper mill effluents, involves a systematic process to evaluate its potential adverse effects on ecosystems. This process integrates hazard identification, exposure assessment, and risk characterization to provide a scientific basis for risk management decisions. Methodologies are designed to understand the compound's behavior in the environment and its interactions with biological systems.
Hazard Identification and Exposure Assessment
Hazard identification for this compound involves determining its inherent ecotoxicological properties. This compound is not typically a direct component of industrial discharges but is formed in the environment through the bacterial O-methylation of its precursor, 3,4,5-trichloroguaiacol (B1221916), which is found in bleachery effluents. vliz.be The primary environmental hazard stems from its persistence, potential for bioaccumulation, and toxicity to aquatic life. alberta.ca
Exposure assessment quantifies the contact of ecosystems with this compound. This includes measuring its concentrations in various environmental media such as water, sediment, and biota, and understanding its environmental fate and transport processes. cdc.govtaylorfrancis.com The compound has been detected in the final effluents of bleached kraft pulp mills and in receiving river systems. alberta.cacanada.ca For instance, studies on the Athabasca River in Canada have identified this compound in water samples, indicating its persistence and transport downstream from effluent discharge points. alberta.capublications.gc.ca The presence of this compound in fish tissues further confirms its bioavailability and accumulation in aquatic food webs. cdnsciencepub.comresearchgate.net
Table 1: Hazard Identification Profile of this compound
| Hazard Parameter | Description | Source |
| Source | Metabolite of 3,4,5-trichloroguaiacol from pulp mill bleachery effluent; formed by bacterial O-methylation in the environment. | vliz.bealberta.ca |
| Persistence | Detected in river water far downstream from discharge points, suggesting resistance to degradation. | alberta.capublications.gc.ca |
| Bioaccumulation Potential | Logarithmic bioconcentration factor (BCF) of 3.5 in zebra fish, indicating a high potential for accumulation in aquatic organisms. cdnsciencepub.comresearchgate.net Detected in fish liver fat. cdnsciencepub.comresearchgate.net | |
| Toxicity | Induces deformations such as curvature of the larvae and distortion of the notochord in zebra fish at concentrations below the threshold for lethality. cdnsciencepub.comresearchgate.net |
Table 2: Environmental Exposure Levels of this compound
| Environmental Compartment | Concentration | Location/Study | Source |
| Pulp Mill Effluent | Up to 36 µg/L (ppb) | Canadian Bleached Pulp Mill Effluents | canada.ca |
| River Water | Average of 7 ng/L | Athabasca River, Canada | alberta.ca |
| Fish Tissue (Liver Fat) | 5 - 150 µg/kg | Fish from localities subjected to bleachery effluent discharge | cdnsciencepub.comresearchgate.net |
| Atmosphere | Average of 5.6 ± 2.7 pg m⁻³ | Lake Victoria, East Africa | nih.gov |
Derivation of Ecological Risk Thresholds and Endpoints (e.g., EC10, EC20, EC50)
To quantify the risk posed by this compound, ecological risk thresholds are derived from laboratory toxicity tests. These thresholds, such as the effective concentration (EC) or lethal concentration (LC) affecting a certain percentage of the test population (e.g., EC10, EC50), are crucial for risk characterization. usgs.govepa.gov For this compound, a threshold toxic concentration for embryos and larvae of the zebra fish (Brachydanio rerio) has been established. cdnsciencepub.comresearchgate.net
While specific EC10 and EC20 values for this compound are not widely reported in the literature, the available data on its effects at sublethal concentrations are critical for a conservative risk assessment. The induction of developmental abnormalities in fish at concentrations lower than those causing mortality highlights the potential for chronic effects on aquatic populations. cdnsciencepub.comresearchgate.net The derivation of these endpoints allows for comparison with measured or predicted environmental concentrations to determine if there is a risk to the ecosystem.
Table 3: Ecotoxicological Endpoints for this compound
| Test Organism | Endpoint | Value | Notes | Source |
| Zebra fish (Brachydanio rerio) | Threshold Toxic Concentration (Embryos and Larvae) | 450 µg/L | Induced deformations (e.g., larval curvature, notochord distortion) at lower concentrations. | cdnsciencepub.comresearchgate.net |
| Zebra fish (Brachydanio rerio) | Bioconcentration Factor (BCF) | 10^3.5 (approx. 3162) | Logarithmic BCF, based on total wet weight. Indicates high bioaccumulation potential. | cdnsciencepub.comresearchgate.net |
Integration of Field and Laboratory Data for Comprehensive Assessment
A comprehensive environmental risk assessment for this compound relies on the integration of data from both laboratory studies and field observations. vliz.be This approach provides a more realistic evaluation of the potential for adverse effects under actual environmental conditions. Laboratory-derived toxicity endpoints and bioconcentration factors are contextualized by field measurements of the compound's occurrence, distribution, and fate. vliz.becdnsciencepub.comresearchgate.net
For example, the detection of this compound in fish collected from rivers receiving pulp mill effluent validates the bioaccumulation potential observed in laboratory experiments. cdnsciencepub.comresearchgate.net Furthermore, field studies showing an increase in the concentration of this compound downstream from a mill suggest that its formation via methylation of precursors is an important environmental process. publications.gc.ca This integration of data demonstrates that the compound is not only present in the environment at detectable levels but also possesses hazardous properties that could pose a risk to aquatic ecosystems. The comparison of measured environmental concentrations (ng/L range in water) with laboratory-derived effect thresholds (µg/L range for fish toxicity) is a key step in characterizing the risk. alberta.cacdnsciencepub.comresearchgate.net
Advanced Analytical Methodologies for 3,4,5 Trichloroveratrole in Environmental Matrices
Chromatographic Techniques (e.g., Gas Chromatography with Mass Spectrometry Detection)
Gas chromatography (GC) coupled with mass spectrometry (MS) is the cornerstone for the analysis of 3,4,5-trichloroveratrole in environmental samples. researchgate.netpjoes.com This technique offers high-resolution separation of complex mixtures and definitive identification based on mass-to-charge ratios.
The analytical process typically begins with sample preparation, which is crucial for extracting and concentrating the analyte from the matrix and removing interfering substances. For water samples, this often involves liquid-liquid extraction with a solvent like hexane (B92381) or solid-phase extraction (SPE) using cartridges such as C18. pjoes.com For solid samples like sediment or wood, extraction is followed by a cleanup step. researchgate.netusgs.gov In some methods, derivatization, such as acetylation, is used for related chlorophenolic compounds, though it is not required for the already methylated this compound. researchgate.netpjoes.com
Following extraction and cleanup, the sample extract is injected into the gas chromatograph. The separation is typically performed on a fused silica (B1680970) capillary column with a non-polar or semi-polar stationary phase, such as DB-5 or HP-5. pjoes.comasm.orgasme.org A programmed temperature gradient is employed to ensure the efficient separation of analytes with different boiling points. pjoes.comasm.orgalberta.ca
The effluent from the GC column is then introduced into the mass spectrometer. The MS detector provides both qualitative and quantitative information. Identification is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample to that of an authentic this compound standard. researchgate.netasm.org For enhanced sensitivity and selectivity, especially in complex matrices, the MS is often operated in the selected ion monitoring (SIM) mode, where only specific ions characteristic of the target compound are monitored. researchgate.net
Average concentrations of this compound have been measured at levels such as 7 ng/L in river water downstream from pulp mill effluents. alberta.ca
Table 1: Examples of GC-MS Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Sample Matrix | River Water | Bacterial Culture | Drinking Water |
| GC Column | 30 m, 0.32 mm i.d. SPB-5 alberta.ca | 24 m, 0.32 mm i.d. SE-54 asm.org | 60 m, 0.25 mm HP-5 pjoes.com |
| Oven Program | 80-280°C at 4°C/min alberta.ca | 60°C (1 min), then to 240°C at 10°C/min asm.org | 60°C (1 min), to 160°C at 5°C/min, then to 280°C pjoes.com |
| Injector Temp. | 250°C (Split/splitless) alberta.ca | Not specified | 260°C pjoes.com |
| Carrier Gas | Helium alberta.ca | Not specified | Helium (1 ml/min) pjoes.com |
| Detection | Mass Spectrometry (MS) | Mass Spectrometry (MS) | Mass Spectrometry (MS) |
Spectrometric Approaches for Structural Elucidation
Spectrometric techniques, particularly mass spectrometry (MS), are indispensable for the unambiguous structural elucidation of this compound. When coupled with gas chromatography, MS provides a powerful tool for both identifying the compound in a complex mixture and confirming its chemical structure.
The primary method for structural confirmation is the comparison of the electron ionization (EI) mass spectrum of a suspected peak with that of a certified reference standard of this compound. asm.org The mass spectrum of a molecule is a unique fingerprint, showing the molecular ion (M+) and a series of fragment ions produced by the breakdown of the molecule in the ion source.
For this compound, the mass spectrum is characterized by a molecular ion peak and a distinctive isotopic pattern caused by the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This isotopic cluster for the molecular ion is a key identifier. Further structural information is derived from the fragmentation pattern, which reveals the loss of specific chemical groups. Common fragmentation pathways for veratroles include the loss of a methyl group (-CH₃) or a chloromethyl radical (-CH₂Cl). The resulting fragment ions and their relative abundances provide definitive evidence for the arrangement of atoms in the molecule.
In addition to GC-MS, other spectrometric techniques could theoretically be used for pure samples, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which would provide detailed information about the hydrogen and carbon environments in the molecule, confirming the substitution pattern on the aromatic ring. However, for environmental analysis, GC-MS is the most practical and widely applied method for both detection and structural confirmation. researchgate.netasm.org
Table 2: Key Spectrometric Data for this compound
| Technique | Data Type | Key Features for Identification | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Mass Spectrum | Comparison with authentic standard's spectrum. asm.org | asm.org |
| Mass Spectrometry (MS) | Isotopic Pattern | Characteristic cluster for a molecule containing three chlorine atoms. researchgate.net | researchgate.net |
| Mass Spectrometry (MS) | Retention Time | Match between the unknown and a standard under identical chromatographic conditions. researchgate.net | researchgate.net |
Compound Index
Research Gaps and Future Directions in 3,4,5 Trichloroveratrole Research
Elucidation of Ultimate Degradative Pathways and Stable Metabolites
The transformation of 3,4,5-trichloroveratrole in the environment is a complex process that is not yet fully understood. Under aerobic (oxygen-rich) conditions, a primary transformation pathway is the O-methylation of its precursor, 4,5,6-trichloroguaiacol (B1196951), to form this compound. asm.org This conversion has been observed in sediment samples. asm.org Conversely, in anaerobic (oxygen-poor) environments, the reverse process, de-O-methylation, occurs, leading to the formation of chlorocatechols. asm.orgnih.gov Specifically, this compound is transformed into 3,4,5-trichloroguaiacol (B1221916) and subsequently to 3,4,5-trichlorocatechol (B154951). asm.org
While these initial steps have been identified, the ultimate fate of these metabolites, particularly the resulting chlorocatechols, remains largely unresolved. asm.orgnih.gov Studies have shown that while chlorocatechols are formed, they are not completely stable under anaerobic conditions, suggesting further degradation occurs. asm.org However, the specific pathways and the final, stable end-products of this degradation are yet to be determined. This lack of knowledge represents a significant gap in our ability to predict the long-term persistence and potential for ongoing toxicity of this compound and its transformation products in the environment.
| Transformation Process | Precursor/Substrate | Product(s) | Environmental Condition |
| O-methylation | 4,5,6-Trichloroguaiacol | This compound | Aerobic |
| De-O-methylation | This compound | 3,4,5-Trichloroguaiacol, 3,4,5-Trichlorocatechol | Anaerobic |
Long-Term Ecological Impact Studies and Ecosystem-Level Effects
The current understanding of the ecological impact of this compound is primarily based on short-term laboratory studies and its detection in fish near bleachery effluent discharge sites. cdnsciencepub.com These studies have established its potential for bioaccumulation and have identified threshold toxic concentrations for fish embryos and larvae. cdnsciencepub.comresearchgate.net However, there is a critical need for long-term studies that investigate the chronic effects of low-level exposure on aquatic organisms and entire ecosystems.
The detection of this compound in the atmosphere, particularly in regions like Lake Victoria, suggests the potential for long-range transport and deposition, highlighting the need to understand its impact beyond the immediate vicinity of industrial sources. nih.govresearchgate.net Furthermore, the presence of this compound in precipitation indicates its entry into terrestrial and aquatic ecosystems through atmospheric deposition. acs.orgresearchgate.netresearchgate.netscience.gov The broader implications of this widespread, low-level contamination on population dynamics, community structure, and ecosystem function are largely unknown. Future research should focus on microcosm and mesocosm studies, as well as long-term monitoring of impacted ecosystems, to assess the subtle but potentially significant effects of chronic this compound exposure.
Development of Bioremediation and Abatement Strategies for Contaminated Sites
Given the persistence of this compound in the environment, developing effective remediation and abatement strategies for contaminated sites is a priority. Bioremediation, which utilizes microorganisms to break down pollutants, offers a promising and environmentally friendly approach. researchgate.net Research has shown that certain bacteria, such as Arthrobacter species, can methylate chlorophenols, a process related to the formation of this compound. epa.gov Additionally, stable consortia of anaerobic bacteria have demonstrated the ability to de-O-methylate chloroveratroles. nih.gov
These findings provide a foundation for developing bioremediation strategies. However, significant research is needed to translate these laboratory observations into practical, in-situ applications. This includes identifying and isolating microbial strains with high degradation efficiency for this compound and its metabolites, optimizing environmental conditions to enhance microbial activity, and developing cost-effective methods for applying these technologies to contaminated sediments and waters. Further investigation into bioaugmentation and biostimulation techniques could accelerate the natural attenuation of this pollutant. researchgate.net
Comprehensive Assessment of Structure-Activity-Toxicity Relationships and their Predictive Power
Understanding the relationship between the chemical structure of a compound and its biological activity and toxicity is fundamental to predictive toxicology. For this compound, some toxicity data exists, including its effects on zebra fish embryos and larvae. cdnsciencepub.comresearchgate.net However, a comprehensive assessment of its structure-activity-toxicity relationship is lacking.
Quantitative structure-activity relationship (QSAR) models, which use computational methods to predict the toxicity of chemicals based on their molecular structure, are valuable tools for risk assessment. researchgate.net While some QSAR predictions suggest potential for mutagenic, developmental, and reproductive toxicity for related compounds, specific and validated models for this compound are needed. nih.gov Future research should focus on generating robust toxicological data for a range of chlorinated veratroles and related compounds to develop and validate QSAR models. rushim.ru This will enhance the ability to predict the toxicity of not only this compound but also other similar emerging contaminants, allowing for more proactive and efficient environmental management.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3,4,5-Trichloroveratrole, and how do they influence experimental design?
- Answer : Critical properties include a molecular weight of 241.499 g/mol, melting point (66°C), boiling point (221.3°C via Le Bas method), density (2.50 g/cm³), and octanol/water partition coefficient (log Kow = 3.30–3.50) . These parameters guide solubility studies, solvent selection (e.g., non-polar media for extraction), and thermal stability assessments. For example, the low water solubility (<1 g/L) necessitates using organic solvents in partitioning experiments .
Q. How can researchers validate analytical methods for detecting this compound in environmental matrices?
- Answer : Method validation should follow EPA and OECD guidelines, including spike-recovery tests (e.g., 80–120% recovery in soil/water samples), precision assessments (RSD <10%), and calibration with certified reference materials (CRMs). Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is recommended due to its volatility and chlorinated structure .
Advanced Research Questions
Q. What are the dominant degradation pathways of this compound in aquatic systems, and how can kinetic models predict its environmental persistence?
- Answer : Hydrolysis and microbial degradation are primary pathways. The compound’s half-life in water ranges from days to weeks, depending on pH and microbial activity. First-order kinetic models incorporating Henry’s law constant (4.01 Pa·m³/mol) and biodegradation rate constants (e.g., from OECD 301 tests) can estimate its persistence . Advanced models should integrate photolysis data under UV light, as aromatic chlorinated compounds often undergo reductive dechlorination .
Q. How do conflicting toxicity data for this compound arise, and what strategies resolve these discrepancies?
- Answer : Contradictions may stem from varying test organisms (e.g., Daphnia magna vs. algae), exposure durations, or impurity interference. To resolve this, harmonize test protocols (e.g., OECD 201/202 for aquatic toxicity) and use purified standards. Dose-response curves should be cross-validated with in vitro assays (e.g., mitochondrial toxicity in mammalian cells) .
Q. What advanced chromatographic techniques improve the separation of this compound from co-eluting chlorinated analogs?
- Answer : High-resolution GC×GC-MS or LC-MS/MS with a biphenyl column enhances separation. For instance, optimizing temperature gradients (e.g., 50°C to 280°C at 10°C/min) and using deuterated internal standards (e.g., this compound-d3) minimize matrix effects . Confirmatory analysis via fragmentation patterns (e.g., m/z 241 → 176 [Cl loss]) ensures specificity .
Q. How can researchers assess the bioaccumulation potential of this compound in aquatic food webs?
- Answer : Use bioconcentration factor (BCF) tests with fish (OECD 305) and measure lipid-normalized concentrations in tissues. The log Kow (3.30–3.50) suggests moderate bioaccumulation, but in silico models like EPI Suite may underestimate due to metabolization. Field studies comparing benthic and pelagic species (e.g., mussels vs. fish) provide real-world validation .
Methodological Challenges
Q. What experimental controls are critical when synthesizing this compound to avoid byproducts like tetrachlorinated derivatives?
- Answer : Monitor reaction temperature (<100°C) and use stoichiometric chlorine donors (e.g., Cl2 gas or SOCl2) to prevent over-chlorination. Purity is confirmed via NMR (e.g., absence of peaks at δ 7.5–8.0 ppm for tetrachloro byproducts) and elemental analysis (±0.3% theoretical Cl content) .
Q. How should researchers address data gaps in the environmental fate of this compound for regulatory risk assessments?
- Answer : Prioritize testing per REACH Annex VII–X tiers. For example, conduct soil adsorption/desorption studies (OECD 106) if log Koc data are missing. Read-across approaches using structurally similar compounds (e.g., 2,4,5-Trichlorophenol) may fill gaps temporarily .
Data Reporting & Ethics
Q. What are the best practices for documenting and archiving analytical data on this compound to ensure reproducibility?
- Answer : Follow FAIR principles:
- Metadata : Include instrument parameters (e.g., GC column type, MS ionization mode), sample prep details (e.g., SPE cartridges used), and CRM batch numbers.
- Raw Data : Archive chromatograms and spectral libraries in repositories like Zenodo.
- Peer Review : Disclose conflicts of interest and adhere to journal guidelines (e.g., TrAC Trends in Analytical Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
